![molecular formula C6H8N2OS B189745 4-Pyrimidinol, 2-(ethylthio)- CAS No. 6965-19-1](/img/structure/B189745.png)
4-Pyrimidinol, 2-(ethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinol, 2-(ethylthio)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods. Its unique structure and properties make it a promising candidate for research in the fields of pharmaceuticals, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinol, 2-(ethylthio)- is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific targets in the body. Studies have shown that it can inhibit the activity of certain enzymes, which can lead to the suppression of various biological processes.
Biochemical and Physiological Effects
Studies have shown that 4-Pyrimidinol, 2-(ethylthio)- can exhibit various biochemical and physiological effects. It has been found to possess antimicrobial properties, which makes it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to exhibit anticancer properties, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Pyrimidinol, 2-(ethylthio)- in lab experiments is its unique structure and properties. This compound can be easily synthesized using various methods, which makes it readily available for research purposes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 4-Pyrimidinol, 2-(ethylthio)-. One of the main areas of focus is the development of new drugs based on this compound. Additionally, studies are needed to further understand its mechanism of action and its potential applications in other fields such as agriculture and material science. Further research is also needed to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, 4-Pyrimidinol, 2-(ethylthio)- is a promising compound that has potential applications in various fields. Its unique structure and properties make it a promising candidate for research in the fields of pharmaceuticals, agriculture, and material science. Further research is needed to fully understand its mechanism of action and its potential applications.
Synthesemethoden
The synthesis of 4-Pyrimidinol, 2-(ethylthio)- can be achieved using various methods. One of the most common methods involves the reaction of 2-mercaptopyrimidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then subjected to further reactions to produce the final compound.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinol, 2-(ethylthio)- has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties. Studies have also shown that this compound can act as an inhibitor of certain enzymes, which makes it a potential drug candidate.
Eigenschaften
CAS-Nummer |
6965-19-1 |
---|---|
Molekularformel |
C6H8N2OS |
Molekulargewicht |
156.21 g/mol |
IUPAC-Name |
2-ethylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2OS/c1-2-10-6-7-4-3-5(9)8-6/h3-4H,2H2,1H3,(H,7,8,9) |
InChI-Schlüssel |
OEHRELACOJFJQI-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=CC(=O)N1 |
Kanonische SMILES |
CCSC1=NC=CC(=O)N1 |
Andere CAS-Nummern |
6965-19-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.